Potassium tungstate (CAS: 7790-60-5) is a highly water-soluble, inorganic alkali metal tungstate salt that serves as a critical W(VI) precursor in advanced materials synthesis, high-temperature catalysis, and electrometallurgy. Featuring a high aqueous solubility (>50 g/100 mL at 20 °C), it is widely utilized to synthesize phase-pure tungsten oxides, polyoxometalates, and hexagonal tungsten bronzes (HTBs). In industrial procurement, potassium tungstate is prioritized over other tungstate sources when processes demand specific high-temperature physical stability—such as remaining unmolten during the oxidative coupling of methane—or when the exclusion of sodium and ammonium lattice contaminants is strictly required for downstream electronic and optical material performance[1].
Substituting potassium tungstate with generic alternatives like sodium tungstate or ammonium paratungstate (APT) frequently leads to process failures in high-temperature and lattice-sensitive applications. In catalytic environments exceeding 750 °C, sodium tungstate transitions into a molten state, causing severe support sintering and catalyst degradation, whereas the potassium salt remains structurally stable[1]. In molten salt electrodeposition, substituting potassium for sodium or lithium alters the activation energy for viscous flow, negatively impacting ion mobility and coating uniformity [2]. Furthermore, replacing potassium tungstate with APT or sodium tungstate during hydrothermal nanomaterial synthesis introduces unwanted ammonium cations into the resulting crystal lattice, compromising the phase purity of electrochromic tungsten bronzes [3].
In high-temperature oxidative coupling of methane (OCM) over MgAl2O4 supports, the choice of alkali metal tungstate dictates the physical state and long-term stability of the catalyst. Potassium tungstate remains in an unmolten state at OCM reaction temperatures, providing structural stability and preventing severe sintering. In contrast, sodium tungstate transitions to a molten state under identical conditions. Furthermore, at 20 wt% loading, the potassium tungstate catalyst yields slightly higher C2+ selectivity than its sodium tungstate counterpart [1].
| Evidence Dimension | Physical state and C2+ selectivity at OCM conditions (>750 °C) |
| Target Compound Data | K2WO4 (Unmolten state, higher C2+ selectivity) |
| Comparator Or Baseline | Na2WO4 (Molten state, lower C2+ selectivity) |
| Quantified Difference | Transition from molten (Na) to unmolten (K) state with improved C2+ selectivity at 20 wt% loading |
| Conditions | 20 wt% loading on MgAl2O4 support, 0.9 MPa, >60 h stability test |
Procuring the potassium salt prevents active-phase melting and prolongs catalyst lifespan in high-temperature industrial methane coupling without sacrificing conversion efficiency.
For the electrodeposition of tungsten alloys from tungstate melts, the viscosity of the electrolyte directly impacts mass transport and ion mobility. Potassium tungstate exhibits a lower activation energy for viscous flow (Eh) compared to sodium and lithium tungstates. Specifically, the Eh for molten potassium tungstate is 8.6 kcal/mol, whereas sodium tungstate and lithium tungstate require 9.2 kcal/mol and 12.0 kcal/mol, respectively. This reduction in activation energy leads to lower viscosity at operating temperatures, facilitating more efficient ionic transport[1].
| Evidence Dimension | Activation energy for viscous flow (Eh) in molten state |
| Target Compound Data | K2WO4 (Eh = 8.6 kcal/mol) |
| Comparator Or Baseline | Na2WO4 (Eh = 9.2 kcal/mol) and Li2WO4 (Eh = 12.0 kcal/mol) |
| Quantified Difference | 6.5% reduction in Eh vs. Na2WO4, and 28% reduction vs. Li2WO4 |
| Conditions | Oscillating hollow cylinder method, temperatures up to 1000 °C |
Lower activation energy for viscous flow improves plating efficiency and coating uniformity when using the compound as a flux in high-temperature electro-metallurgy.
When synthesizing nanostructured hexagonal alkali tungstates (HTBs) from ammonium metatungstate via hydrothermal methods, the choice of the alkali chloride/tungstate system determines the extent of unwanted ammonium incorporation into the final crystal lattice. Elemental analysis demonstrates that lithium and sodium HTB systems readily incorporate ammonium cations. In stark contrast, potassium-containing compounds take up only a minimal fraction of NH4+, yielding a much purer alkali HTB phase [1].
| Evidence Dimension | Ammonium cation (NH4+) incorporation into the HTB lattice |
| Target Compound Data | K2WO4 / K-HTB (Minimal fraction of NH4+ incorporated) |
| Comparator Or Baseline | Na2WO4 / Na-HTB (Readily incorporates NH4+) |
| Quantified Difference | Shift from high NH4+ contamination (Na/Li) to near-exclusion (K) |
| Conditions | Hydrothermal reaction of ammonium metatungstate with alkali chlorides at 180 °C for 2 days |
Selecting the potassium precursor is essential for producing phase-pure alkali tungsten bronzes without ammonium cross-contamination, which is critical for electrochromic and superconducting applications.
Potassium tungstate is the preferred active phase precursor for oxidative coupling of methane catalysts (e.g., on MgAl2O4 or SiO2 supports) where maintaining an unmolten state is required to prevent severe sintering and ensure long-term stability at temperatures exceeding 750 °C [1].
Used as a primary component in high-temperature tungstate-molybdate melts for the electrodeposition of W-Mo alloys, where its lower activation energy for viscous flow enhances ion mobility and coating uniformity compared to sodium or lithium salts [2].
Chosen for the hydrothermal or solid-state synthesis of K-HTB nanomaterials (such as nanorods and fibers) used in electrochromic devices, specifically because it resists the lattice incorporation of ammonium impurities that plague sodium-based syntheses [3].
Irritant